molecular formula C19H21N9O B2879076 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2198167-22-3

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2879076
CAS No.: 2198167-22-3
M. Wt: 391.439
InChI Key: FXEPDJDCADPPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one features a pyridazin-3-one core substituted with a 3,5-dimethylpyrazole moiety and an azetidine ring linked to a methylpyrazolo[3,4-d]pyrimidine group.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O/c1-12-6-13(2)28(23-12)16-4-5-17(29)27(24-16)10-14-8-26(9-14)19-15-7-22-25(3)18(15)20-11-21-19/h4-7,11,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEPDJDCADPPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=NC5=C4C=NN5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5OC_{23}H_{27}N_5O with a molecular weight of 389.5 g/mol. The structure features multiple pharmacophores, including pyrazole and pyridazine moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC23H27N5OC_{23}H_{27}N_5O
Molecular Weight389.5 g/mol
CAS Number2380195-52-6

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of phenylpyrazolo[3,4-d]pyrimidine have shown dual inhibition against EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM. These compounds not only inhibit tumor growth but also induce apoptosis in cancer cells and suppress cell migration .

In a specific case study involving a related compound (5i ), it was demonstrated that the compound effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and disrupting cell cycle progression. Molecular docking studies suggested favorable binding interactions with target proteins, indicating a robust mechanism of action .

Antimicrobial Properties

The pyrazole derivatives have also been explored for their antimicrobial activities. A related study highlighted the synthesis of compounds containing pyrazole rings that exhibited potent antifungal and antibacterial properties. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .

The biological activity of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is thought to be mediated through several mechanisms:

  • Inhibition of Kinase Activity : Compounds in this class often target kinases involved in cell signaling pathways critical for cancer progression.
  • Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a key feature of many pyrazole derivatives.
  • Antimicrobial Action : The structural components may interact with bacterial enzymes or disrupt cellular integrity.

Case Study 1: Dual EGFR/VEGFR Inhibition

A study focused on the synthesis of phenylpyrazolo derivatives revealed that certain compounds acted as dual inhibitors of EGFR and VEGFR2. The lead compound showed an IC50 value of 0.3 µM against EGFR and 7.60 µM against VEGFR2, demonstrating significant potential for cancer therapy .

Case Study 2: Antifungal Activity

In another investigation, a structurally similar compound was identified as a potent fungicide. The study detailed its efficacy against various fungal strains, emphasizing its potential application in agricultural settings .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound 50e ():
  • Structure : 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one.
  • Key Differences :
    • Core : Pyrido[3,4-d]pyrimidin-4(3H)-one vs. dihydropyridazin-3-one.
    • Substituents : Piperidine (6-membered) vs. azetidine (4-membered).
    • Bioactivity : Piperidine derivatives often exhibit enhanced solubility but lower metabolic stability due to increased flexibility .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ():
  • Structure: Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine.
  • Key Differences: Heterocycle: Thienopyrimidine vs. dihydropyridazinone. Electronic Properties: Sulfur in thienopyrimidine enhances π-stacking but may reduce bioavailability due to higher lipophilicity .

Pyrazolo[3,4-b]Pyridine/Pyridinone Derivatives

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():
  • Structure : Pyrazolo[3,4-b]pyridine core with carboxamide and ethyl-methylpyrazole substituents.
  • Key Differences: Core: Non-planar pyridinone vs. planar dihydropyridazinone. Bioactivity: Carboxamide groups facilitate hydrogen bonding with targets like kinases, but may reduce membrane permeability .
6-(2,4-Dichloroanilino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one ():
  • Structure: Halogenated aniline substituent on pyrazolo[4,3-d]pyrimidinone.
  • Key Differences :
    • Substituents : Dichloroaniline (electron-withdrawing) vs. 3,5-dimethylpyrazole (electron-donating).
    • Metabolism : Halogenated aromatics are prone to dehalogenation, whereas methyl groups improve metabolic stability .

Dihydropyridazinone Derivatives

6-Substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones ():
  • Structure: Pyrazolo[3,4-b]pyrazinone core with amino acid-derived substituents.
  • Key Differences: Synthetic Route: Amino acid conjugation vs. azetidine-methylene linkage.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 50e () Compound
Molecular Weight ~450–500 (estimated) 395.45 374.4
LogP Moderate (methyl groups) High (trimethylsilyl) High (dichloroaniline)
Metabolic Stability High (azetidine) Moderate (piperidine) Low (halogenated)
Synthetic Yield Not reported 43% Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.